5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol
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Overview
Description
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is a complex organic compound characterized by the presence of a dithiane ring and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol typically involves the formation of the dithiane ring through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as organolithium or Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Functionalized dithiane derivatives
Scientific Research Applications
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol involves its interaction with various molecular targets and pathways. The dithiane ring can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites . Additionally, the biphenyl structure can engage in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithian-2-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the biphenyl moiety.
1,3-Dithiolanes: Compounds with a similar dithiane ring but differing in the substituents attached to the ring.
Uniqueness
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is unique due to its combination of the dithiane ring and biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.
Properties
CAS No. |
143946-50-3 |
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Molecular Formula |
C16H20O2S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-[3-(1,3-dithian-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H20O2S2/c17-13-6-2-7-14(18)15(13)11-4-1-5-12(10-11)16-19-8-3-9-20-16/h2,6-7,10-11,16-18H,1,3-5,8-9H2 |
InChI Key |
KRSKVWLNUAKJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2SCCCS2)C3=C(C=CC=C3O)O |
Origin of Product |
United States |
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